(3-Isobutylisoxazol-5-yl)methanol
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Overview
Description
(3-Isobutylisoxazol-5-yl)methanol is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Isobutylisoxazol-5-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of isobutyl nitrile with hydroxylamine to form the corresponding oxime, which then undergoes cyclization to yield the isoxazole ring. The final step involves the reduction of the nitro group to a hydroxyl group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
(3-Isobutylisoxazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
(3-Isobutylisoxazol-5-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-Isobutylisoxazol-5-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-Isopropylisoxazol-5-yl)methanol
- (3-Isobutylisoxazol-4-yl)methanol
- (3-Isobutylisoxazol-5-yl)ethanol
Uniqueness
(3-Isobutylisoxazol-5-yl)methanol is unique due to its specific substitution pattern on the isoxazole ring. This substitution pattern can influence the compound’s reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-6(2)3-7-4-8(5-10)11-9-7/h4,6,10H,3,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZOTJPIMHFDHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80513007 |
Source
|
Record name | [3-(2-Methylpropyl)-1,2-oxazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80513007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71502-42-6 |
Source
|
Record name | [3-(2-Methylpropyl)-1,2-oxazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80513007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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